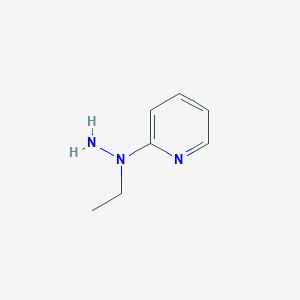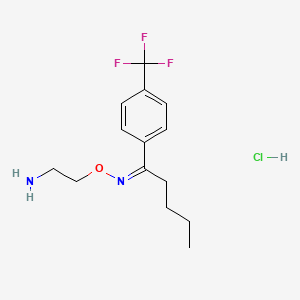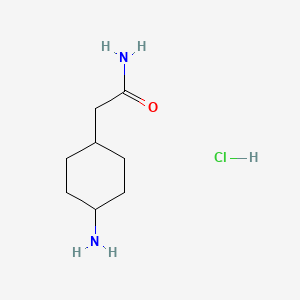![molecular formula C15H14N2O3 B13861012 Methyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 53865-58-0](/img/structure/B13861012.png)
Methyl 4-[(phenylcarbamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(phenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylcarbamoyl group attached to the amino group of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(phenylcarbamoyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(phenylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[(phenylcarbamoyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of Methyl 4-[(phenylcarbamoyl)amino]benzoate.
Phenylcarbamoyl derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
53865-58-0 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 4-(phenylcarbamoylamino)benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-20-14(18)11-7-9-13(10-8-11)17-15(19)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,19) |
InChI Key |
FFIFKLISGYQJIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


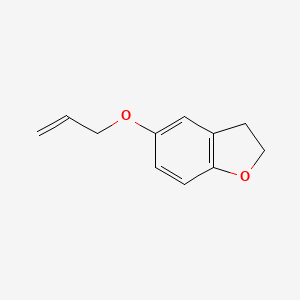
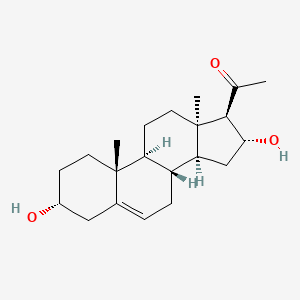
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
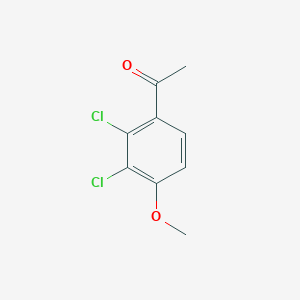
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)

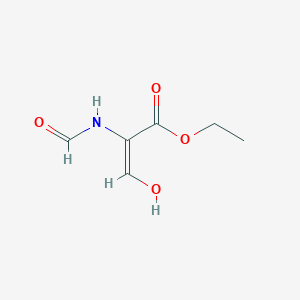
![6-Phenyl-2-(trifluoromethyl)pyrrolo[3,2-d]pyrimidine-4-ol](/img/structure/B13860976.png)
